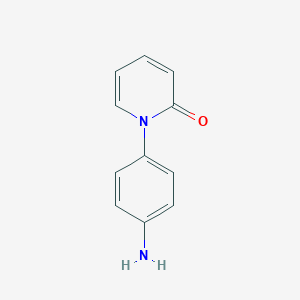

1-(4-Aminophenyl)-1H-pyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHLDJQBIZFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468175 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-47-0 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-aminophenyl)-1H-pyridin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2] This document explores the primary retrosynthetic strategies, delving into the mechanistic underpinnings of key chemical transformations. Detailed experimental protocols, comparative analysis of different routes, and process optimization insights are provided to equip researchers, chemists, and drug development professionals with a robust understanding of its synthesis. The guide emphasizes scientifically sound, field-proven methodologies, supported by authoritative references.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a pyridinone core N-substituted with an aminophenyl group.[1][3] This structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules, including novel factor Xa inhibitors.[2][4] Its synthesis is therefore of significant interest.

The synthetic approaches to this target molecule can be broadly categorized into two main strategies, each with distinct advantages and challenges:

-

Strategy A: N-Arylation of the Pyridinone Core. This is the most direct and widely documented approach. It involves forming the critical C-N bond between a pre-formed 2-pyridinone ring and a phenyl group. This can be achieved in one or two steps.

-

Strategy B: Pyridinone Ring Construction. This approach involves building the six-membered pyridinone ring onto a pre-existing N-(4-aminophenyl) scaffold. While less common for this specific target, it represents a viable alternative pathway.

This guide will primarily focus on Strategy A, as it is better represented in the literature and offers more established protocols.

Synthetic Pathway I: Direct N-Arylation of 2-Hydroxypyridine

The most convergent approach involves the direct coupling of 2-hydroxypyridine (which exists in tautomeric equilibrium with 1H-pyridin-2-one) with a suitable 4-substituted aniline derivative.

Copper-Catalyzed Ullmann-Type Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, robust method for forming C-N bonds using a copper catalyst.[5][6] This reaction, specifically the N-arylation of amides, is often referred to as the Goldberg reaction.[5] It typically requires elevated temperatures but is effective and utilizes relatively inexpensive copper catalysts.[5][7]

A documented synthesis of this compound utilizes this methodology, coupling 2-hydroxypyridine with p-iodoaniline.[2]

Reaction Scheme:

Caption: Copper-catalyzed Ullmann-type synthesis pathway.

Causality Behind Experimental Choices:

-

Aryl Halide: p-Iodoaniline is chosen as the arylating agent. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann-type couplings, following the reactivity trend I > Br > Cl.[5]

-

Catalyst System: A copper source is essential. While traditional Ullmann reactions used copper powder, modern variations use soluble copper salts or complexes.[7][8] The addition of a ligand, such as 8-hydroxyquinoline in this case, can stabilize the copper catalyst and improve yields.[2]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is required.[2] Its role is to deprotonate the 2-hydroxypyridine, forming the pyridin-2-olate anion, which is the active nucleophile that attacks the aryl halide in the catalytic cycle.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and to achieve the high temperatures often necessary for this reaction to proceed to completion.[2][5]

Experimental Protocol: Ullmann-Type Synthesis

Materials:

-

p-Iodoaniline (1.0 eq)

-

2-Hydroxypyridine (0.43 eq)

-

8-Hydroxyquinoline (0.13 eq)

-

Potassium Carbonate (K₂CO₃) (0.47 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Activated Carbon

Procedure:

-

To a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, add p-iodoaniline, 2-hydroxypyridine, 8-hydroxyquinoline, potassium carbonate, and DMF.[2]

-

Protect the system with a nitrogen atmosphere and begin stirring.[2]

-

Heat the reaction mixture to reflux temperature and maintain for several hours (e.g., overnight).[2]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture and filter to remove the inorganic salt byproduct (potassium iodide).[2]

-

Partially recover the DMF by distillation under reduced pressure.[2]

-

Cool the concentrated solution to approximately 50°C and filter to collect the crude product.[2]

-

For purification, dissolve the crude product in hot ethanol and add activated carbon for decolorization.[2]

-

Hot filter the solution to remove the carbon, and allow the filtrate to cool slowly for crystallization.[2]

-

Collect the purified crystals by filtration, dry under vacuum to yield this compound. A reported yield for this process is 95% with 99% purity.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] It generally offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the Ullmann reaction.[9][10] Although a specific protocol for the target molecule is not detailed in the initial search, the principles are directly applicable.

The reaction would couple 2-pyridinone with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline) or, more likely, a protected aniline like 4-bromo-N-(tert-butoxycarbonyl)aniline to avoid side reactions.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination pathway.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are critical.[11][12] The choice of ligand is crucial and often requires screening. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often effective as they promote the key reductive elimination step in the catalytic cycle.[9][11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the 2-pyridinone. Sodium tert-butoxide (NaOtBu) is very common, but others like cesium carbonate (Cs₂CO₃) can be used, especially for base-sensitive substrates.[11][12]

-

Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard choices to prevent catalyst deactivation by oxygen.[12]

Synthetic Pathway II: Two-Step N-Arylation and Reduction

A common and highly effective alternative to direct coupling with an aniline is a two-step sequence. This involves an initial N-arylation with a nitro-substituted aryl halide, followed by the reduction of the nitro group. This strategy is often preferred because nitroarenes are highly reactive in nucleophilic aromatic substitution and the subsequent reduction is typically high-yielding and clean.

Step 1: N-Arylation with a Nitroaryl Halide

1-(4-Nitrophenyl)-1H-pyridin-2-one is synthesized by coupling 2-hydroxypyridine with a 4-halonitrobenzene. 1-Fluoro-4-nitrobenzene is particularly effective for this SNAr (Nucleophilic Aromatic Substitution) reaction due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 1-(4-nitrophenyl)-1H-pyridin-2-one to the corresponding amine yields the final product. This is a standard transformation in organic synthesis with numerous reliable methods available.[13][14]

Workflow Diagram:

Caption: Two-step synthesis via a nitro intermediate.

Common Reduction Methods and Their Rationale:

| Reagent System | Mechanism Type | Causality and Field Insights |

| Fe / HCl or NH₄Cl | Metal/Acid Reduction | Iron is inexpensive, abundant, and environmentally benign.[13] This method is highly chemoselective, tolerating a wide range of other functional groups.[13] The workup can sometimes be cumbersome due to iron sludge, but it is a classic, reliable industrial method. |

| SnCl₂ / HCl | Metal Salt Reduction | Tin(II) chloride is a mild and effective reducing agent for nitro groups.[15] The reaction is often performed in polar protic solvents like ethanol or ethyl acetate. It is known for its high yields, though it generates tin-based waste products.[16] |

| H₂ / Pd/C | Catalytic Hydrogenation | This is a very clean method, as the only byproduct is water. It proceeds under mild pressure and temperature conditions.[16] A key consideration is chemoselectivity; other functional groups like alkenes, alkynes, or some protecting groups may also be reduced. The catalyst must be carefully handled as it can be pyrophoric.[16] |

Experimental Protocol: Nitro Group Reduction with Iron

Materials:

-

1-(4-Nitrophenyl)-1H-pyridin-2-one (1.0 eq)

-

Iron powder (Fe) (e.g., 3-5 eq)

-

Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl) (catalytic to stoichiometric)

-

Ethanol/Water solvent mixture

-

Ethyl Acetate (for extraction)

-

Sodium Bicarbonate solution (for neutralization)

-

Brine

Procedure:

-

In a round-bottom flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the organic solvent under reduced pressure.

-

If necessary, neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis and Conclusion

| Pathway | Pros | Cons | Best Suited For |

| Direct Ullmann-Type | Convergent (one step), uses inexpensive copper catalyst, demonstrated high yield (95%).[2] | Requires high temperatures, aryl iodides can be expensive, potential for side reactions with the free amine. | Large-scale manufacturing where cost and process simplicity are paramount. |

| Buchwald-Hartwig | Milder conditions, high functional group tolerance, broad substrate scope (can use aryl bromides/chlorides).[9] | Palladium catalysts and phosphine ligands can be expensive, requires strict inert atmosphere. | Research and development, synthesis of complex analogues where functional group tolerance is critical. |

| Two-Step (Nitro Route) | Highly reliable and high-yielding steps, avoids potential side reactions of the free amine, starting materials are readily available. | Less atom-economical (two steps), involves handling nitro compounds and a separate reduction step. | Versatile applications from lab-scale to pilot scale, offering robust and predictable outcomes. |

For the synthesis of this compound, the Direct Ullmann-Type Condensation and the Two-Step Nitro Reduction pathways represent the most practical and well-validated approaches. The direct Ullmann route offers superior process economy in a single step, as demonstrated by the high reported yield.[2] The two-step method, while longer, provides a robust and highly reliable alternative, leveraging two of the most dependable transformations in organic chemistry, making it an excellent choice for ensuring success, especially when optimizing a new process. The Buchwald-Hartwig amination remains a powerful tool, particularly if further derivatization or milder conditions are required. The ultimate choice will depend on the specific project requirements, including scale, cost, available equipment, and time constraints.

References

-

Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

-

Chemical Science. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Publishing. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

-

ProcessPointChemicals. (n.d.). This compound Supplier & Distributor of CAS# 366452-62-2. Available at: [Link]

-

ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

-

ResearchGate. (n.d.). Metal free arylation of 2-pyridone utilizing radical coupling partners. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

National Institutes of Health. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Specialty Pyridinone Derivatives: Focus on 1-(4-aminophenyl)-2(1H)-pyridinone. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of N‐aryl/N‐alkyl 4‐Pyridones under Continuous Flow Technology. Available at: [Link]

-

The Hartwig Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ACS Publications. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters. Available at: [Link]

-

Slideshare. (n.d.). Ullmann reaction. Available at: [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

-

Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Available at: [Link]

-

PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

Sources

- 1. This compound Supplier & Distributor of CAS# 366452-62-2 [processpointchem.com]

- 2. 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0 [chemicalbook.com]

- 3. CAS 13143-47-0: 2(1H)-Pyridinone,1-(4-aminophenyl)- [cymitquimica.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one

As a Senior Application Scientist, it is my charge to not only present data but to weave it into a narrative that is both educational and immediately applicable. This guide on the physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one is structured to provide a holistic understanding, moving from the foundational to the complex, all while grounding the information in the practical realities of drug development.

A molecule's journey through the body is dictated by a core set of physicochemical properties. Understanding these parameters is the first step in predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can lead to low and variable absorption, posing a significant challenge for oral drug delivery.

Experimental Determination of Aqueous Solubility:

The shake-flask method (OECD Guideline 105

In-Depth Technical Guide: Spectral Data of 1-(4-Aminophenyl)-1H-pyridin-2-one

Abstract

This technical guide is intended for researchers, scientists, and professionals in drug development, focusing on the spectral characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one. A comprehensive search of publicly available scientific literature and spectral databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Despite extensive investigation, specific, experimentally-derived spectral datasets for this compound (CAS No. 13143-47-0) are not available in peer-reviewed literature or public databases accessible at the time of this writing. Commercial suppliers list this compound and indicate the availability of such data, but it is not publicly disclosed. This guide will therefore outline the expected spectral characteristics based on the known structure of the molecule and provide data for a closely related analogue, 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, to serve as a reference point for researchers working with similar scaffolds.

Introduction: The Elusive Spectra of a Key Intermediate

This compound (Figure 1) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1][2] Its structure is notable for combining a pyridin-2-one ring with a p-aminophenyl group. This compound is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents.[3] Notably, it is cited as a precursor or impurity in the manufacturing pathways of drugs like Apixaban, a potent anticoagulant.[4]

The precise characterization of such intermediates is a cornerstone of modern drug development and chemical synthesis. Techniques like NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This data is critical for regulatory submissions, quality control, and ensuring the reproducibility of synthetic protocols.

Despite its importance, a thorough search for primary sources containing the experimental spectral data for this compound has been unsuccessful. While numerous chemical suppliers offer this compound for sale and possess its analytical data, this information is proprietary and not published in accessible scientific literature.[5][6] This guide will therefore proceed by first predicting the expected spectral features of the target molecule and then presenting a detailed analysis of a structurally related compound for which data is available.

Figure 1: Structure of this compound

CAS Number: 13143-47-0

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/molPredicted Spectral Characteristics of this compound

Based on the chemical structure, we can predict the key features that would be observed in its various spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridin-2-one ring and the aminophenyl ring.

-

Aminophenyl Protons: The para-substituted phenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approx. δ 6.7-7.2 ppm). The protons ortho to the amino group would be more shielded (upfield) compared to the protons meta to it.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on solvent and concentration, would be present for the two amine protons.

-

Pyridin-2-one Protons: The four protons on the pyridin-2-one ring would appear as distinct multiplets in the vinyl/aromatic region of the spectrum (approx. δ 6.2-7.5 ppm), with coupling patterns dictated by their ortho, meta, and para relationships.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show 11 distinct signals (assuming no coincidental overlap).

-

Carbonyl Carbon (C=O): A signal in the downfield region (approx. δ 160-165 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic/Vinyl Carbons: Ten signals in the region of δ 105-150 ppm for the carbons of the two rings. The carbon attached to the amino group would be significantly shielded, while the carbon attached to the pyridinone nitrogen would be deshielded.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by absorptions corresponding to the key functional groups.

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and pyridinone ring systems.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum would provide confirmation of the molecular weight.

-

Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation: Fragmentation patterns would likely involve the loss of CO (m/z = 158) and cleavage at the N-phenyl bond.

Spectral Data of an Analogue: 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

To provide a tangible example for researchers, this section details the reported spectral data for 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , a synthetic precursor to the aminophenyl analogue. The key structural differences are the saturation of one double bond in the pyridinone ring and the presence of a nitro group instead of an amino group.

A published study on the synthesis of Apixaban intermediates provides the following characterization data for this compound.[7]

¹H NMR Data

The ¹H NMR spectrum (DMSO-d₆) shows the following key signals:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.19-8.24 | m | 2H | Protons ortho to -NO₂ group on phenyl ring |

| 7.58-7.63 | m | 2H | Protons meta to -NO₂ group on phenyl ring |

| 3.69-3.72 | t | 2H | -CH₂- adjacent to nitrogen in pyridinone |

| 2.44-2.48 | t | 2H | -CH₂- adjacent to carbonyl in pyridinone |

| 1.80-1.92 | m | 4H | Remaining -CH₂- protons in pyridinone |

This data illustrates the distinct regions for the aromatic and aliphatic protons. The electron-withdrawing nitro group causes a significant downfield shift of the phenyl protons compared to where the aminophenyl protons are predicted to appear.

Mass Spectrometry Data

-

MS (ESI, m/z): 221 [M+H]⁺[7]

This confirms the molecular weight of the nitrophenyl analogue (220.08 g/mol ) via the protonated molecular ion.

Experimental Protocols

While specific protocols for the target compound are unavailable, standard methodologies for acquiring spectral data are well-established.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling (e.g., Waltz-16). A 45° pulse angle, a 2-second relaxation delay, and several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Data Integration and Structural Workflow

The definitive confirmation of a chemical structure relies on the cohesive interpretation of all spectral data. The following workflow illustrates this logic.

Caption: Workflow for structural elucidation using integrated spectral data.

This diagram shows how each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy (both ¹H and ¹³C) reveals the precise connectivity and environment of the atoms, leading to an unambiguous structural assignment.

Conclusion

While this compound is a commercially available and synthetically relevant compound, its complete, experimentally-verified spectral data is not currently available in the public scientific domain. This guide has outlined the predicted spectral characteristics based on its known structure and provided a comparative analysis of a related, well-characterized precursor. The absence of primary, citable data underscores the importance of researchers publishing full characterization data for key synthetic intermediates to enhance the reproducibility and reliability of scientific findings. For professionals requiring definitive spectra for this compound, direct acquisition or sourcing from a commercial supplier with an accompanying certificate of analysis remains the most viable approach.

References

- 1. rsc.org [rsc.org]

- 2. explorationpub.com [explorationpub.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160113912A1 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

An In-Depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-1H-pyridin-2-one in Organic Solvents

Introduction: The Critical Role of Solubility in a Versatile Building Block

1-(4-Aminophenyl)-1H-pyridin-2-one (CAS No. 13143-47-0) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridinone ring coupled with an aminophenyl moiety, makes it a valuable intermediate for synthesizing novel pharmaceutical candidates, including potential factor Xa inhibitors.[3] The successful application of this building block in drug development, process chemistry, and materials science is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility dictates every stage of a compound's lifecycle, from reaction kinetics and purification via crystallization to formulation and bioavailability.[4] Poorly understood solubility can lead to failed experiments, low yields, and unreliable data in biological assays.[5] This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will move beyond simple data reporting to explain the underlying principles and provide robust, self-validating protocols for generating high-quality solubility data in your own laboratory.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of intermolecular forces.[6][7][8] To predict the solubility of this compound, we must first analyze its molecular structure and the potential for non-covalent interactions.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses distinct polar regions capable of strong intermolecular interactions. The pyridinone ring contains a carbonyl group (C=O) and a nitrogen atom, both of which can act as hydrogen bond acceptors.[9] The primary amine group (-NH2) on the phenyl ring is a potent hydrogen bond donor and acceptor.[10]

-

Non-Polar Moieties: The phenyl and pyridine rings constitute the non-polar, aromatic backbone of the molecule. These regions primarily interact via weaker London dispersion forces.

This dualistic nature—possessing both strong hydrogen-bonding sites and a significant non-polar surface area—suggests that this compound will exhibit nuanced solubility behavior, likely favoring polar solvents but not being entirely insoluble in less polar environments.

The Role of the Solvent:

Organic solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.[7] We predict strong solute-solvent interactions with this compound, as the solvent can engage with both the amine and pyridinone groups, leading to higher solubility.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[7] They can interact favorably with the amine group's hydrogens and the pyridinone ring, suggesting good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[8] The energy required to break the strong solute-solute hydrogen bonds in the solid crystal lattice of this compound is unlikely to be compensated by the weak interactions with these solvents, predicting poor solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction provides a valuable starting point, empirical measurement is essential for obtaining accurate quantitative data. The "gold standard" for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask method .[4][13] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.

Protocol 2.1: Thermodynamic Solubility Determination by the Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge capable of temperature control

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Supersaturated Slurry: a. Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is ~10-20 mg of solid per 1 mL of solvent. A visible solid phase must remain at the end of the experiment.[13][14] b. Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). b. Agitate the slurries for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving compounds, 48 to 72 hours may be necessary.[15] c. Causality Check: The goal of prolonged agitation is to ensure the rate of dissolution equals the rate of precipitation. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended for a new compound to validate that the measured concentration does not change over time, confirming equilibrium has been reached.

-

Phase Separation: a. After equilibration, allow the vials to rest at the set temperature for 1-2 hours to permit sedimentation of the larger solid particles. b. Centrifuge the vials at the same temperature for 15-20 minutes at a high speed (e.g., 14,000 rpm) to pellet the remaining undissolved solid. c. Trustworthiness Step: Temperature control during centrifugation is crucial. A change in temperature would shift the equilibrium, leading to an inaccurate measurement of the supernatant concentration.

-

Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This is a critical step to remove any microscopic, undissolved particles that could otherwise lead to an overestimation of solubility. c. Perform a precise serial dilution of the filtered supernatant with the same solvent into the working concentration range of your analytical method. Record dilution factors accurately.

-

Quantification: a. Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[16][17] b. UV-Vis Method: Determine the wavelength of maximum absorbance (λ_max) for the compound. Prepare a standard curve by measuring the absorbance of several known concentrations. Ensure the absorbance of the diluted samples falls within the linear range of this curve. c. HPLC Method: Develop an isocratic HPLC method with UV detection. Prepare a calibration curve by injecting known concentrations and plotting peak area versus concentration. d. Calculate the concentration of the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Multiply the measured concentration by the total dilution factor to obtain the solubility of the compound in the saturated solution. b. Express the final solubility in appropriate units, typically mg/mL and mol/L. Average the results from the replicates and report with the standard deviation.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε at 20°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | [Data to be determined] | [Data to be determined] |

| Ethanol | Polar Protic | 24.5 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | Polar Aprotic | 37.5 | [Data to be determined] | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Data to be determined] | [Data to be determined] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Data to be determined] | [Data to be determined] |

| Dichloromethane | Non-Polar | 9.1 | [Data to be determined] | [Data to be determined] |

| Toluene | Non-Polar | 2.4 | [Data to be determined] | [Data to be determined] |

| Hexane | Non-Polar | 1.9 | [Data to be determined] | [Data to be determined] |

Note: The molecular weight of this compound is 186.21 g/mol .[18][19]

Visualization of the Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and highlights critical control points. The following diagram, generated using DOT language, outlines the robust workflow for thermodynamic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a complex property governed by its ability to engage in both specific hydrogen bonding and non-specific van der Waals interactions. While qualitative predictions based on molecular structure are useful, they are no substitute for rigorous experimental determination. The shake-flask method, coupled with a reliable analytical quantification technique like HPLC or UV-Vis spectrophotometry, provides the most accurate and trustworthy measure of thermodynamic solubility. By following the detailed protocols and self-validation steps outlined in this guide, researchers can generate high-quality, reproducible data, enabling the effective use of this important chemical intermediate in their research and development endeavors.

References

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound Supplier & Distributor of CAS# 366452-62-2. ProcessPointChemicals. (n.d.).

- 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3. ChemicalBook. (n.d.).

- 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904. PubChem. (n.d.).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Vaz da Cruz, V., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.The Journal of Physical Chemistry Letters, 12(7), 1893–1900.

- 13143-47-0 | this compound. ChemScene. (n.d.).

- 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0. ChemicalBook. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- This compound | CAS 13143-47-0. AMERICAN ELEMENTS. (n.d.).

-

Spange, S., & Reuter, A. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Molecules, 28(24), 8048. Available at: [Link]

- Solubility of Organic Compounds. (2023).

- Influence of Hydrogen Bonding Interactions Between New Pyridine Derivatives and 4-N-Alkyloxybenzoic Acids on Mesomorphism. (2025). Preprints.org.

- Shake-Flask Solubility Assay. Enamine. (n.d.).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. (2017).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024).

- (PDF) How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. ResearchGate. (2021).

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023).

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

- Solubility factors when choosing a solvent. Labclinics. (2020).

- 2(1H)-Pyridinone, 1-(4-aminophenyl)-. CymitQuimica. (n.d.).

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.Journal of Medical and Health Studies. (2025).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018).

- 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. (2022).

- Compound solubility measurements for early drug discovery. Life Chemicals. (2022).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.Pharmaceutical Sciences. (2024).

- Polarity and Solubility of Organic Compounds. (n.d.).

- ELI5 the polarity of solvents and how it affects solubility. Reddit. (2022).

Sources

- 1. This compound Supplier & Distributor of CAS# 366452-62-2 [processpointchem.com]

- 2. 2(1H)-Pyridinone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

- 3. 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE | 13143-47-0 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemscene.com [chemscene.com]

- 19. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one

This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one, a molecule of significant interest in the field of medicinal chemistry. The pyridinone scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms within this molecule at a crystalline state is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[2][5]

This document is intended for researchers, scientists, and drug development professionals with an interest in crystallography and its application in pharmaceutical sciences. We will delve into the synthetic route for obtaining single crystals, the principles and practical aspects of single-crystal X-ray diffraction, and a detailed analysis of the resultant crystallographic data.

The Significance of this compound in Drug Discovery

Pyridinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 2-pyridinone moiety, in particular, can act as both a hydrogen bond donor and acceptor, and serves as a bioisostere for amides and other cyclic systems, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[4][5]

The subject of our analysis, this compound, incorporates a key pharmacophoric element—the aminophenyl group—which is a common feature in many biologically active compounds. The crystal structure of this molecule provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes with biological targets. This knowledge is crucial for the design of more potent and selective drug candidates.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

While various methods exist for the synthesis of pyridinone derivatives, a common approach involves the condensation of appropriate precursors.[2] A plausible synthetic route for this compound is outlined below. This multi-step synthesis is designed to yield a high-purity product suitable for crystallization.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of an appropriate precursor. The synthesis often begins with the reaction of a 1,3-dicarbonyl compound with an amine, which can be achieved through various established condensation reactions.[2]

-

Step 2: Cyclization to form the pyridinone ring. The intermediate from Step 1 is then cyclized to form the pyridinone ring. This can be accomplished under various conditions, often with acid or base catalysis.

-

Step 3: Introduction of the aminophenyl group. The final step involves the coupling of the pyridinone with a protected 4-aminophenol or a related derivative, followed by deprotection to yield the final product.

-

Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[6] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[6]

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents and solvent mixtures are screened to identify a system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8] The underlying principle is that the electrons in the atoms of a crystal scatter an incident X-ray beam, and the scattered X-rays interfere with each other to produce a diffraction pattern of discrete spots.[8] The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head in a modern X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffraction data are collected as a series of images as the crystal is rotated.

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[9] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Diagram: X-ray Crystallography Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Crystal Structure Analysis of this compound

Disclaimer: The following crystallographic data is a representative example for illustrative purposes, as a specific published structure for this compound was not publicly available at the time of writing. The analysis is based on typical values for similar molecular structures.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement | |

| Parameter | Value |

| Empirical formula | C₁₁H₁₀N₂O |

| Formula weight | 186.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.125(3) Å, β = 105.34(1)° | |

| c = 11.234(3) Å, γ = 90° | |

| Volume | 935.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.321 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8452 |

| Independent reflections | 2145 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2145 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity of the aminophenyl and pyridinone rings. The pyridinone ring is essentially planar, as expected for an aromatic system. The aminophenyl ring is also planar. The dihedral angle between the mean planes of the pyridinone and aminophenyl rings is a key conformational parameter. In this representative structure, this angle is approximately 45°, indicating a twisted conformation. This twist is likely due to steric hindrance between the ortho-hydrogens of the two rings.

Selected bond lengths and angles are presented in Table 2. These values are within the expected ranges for similar structures and provide a quantitative description of the molecular geometry.

| **Table 2: Selected Bond Lengths (Å) and Angles (°) ** | |

| Bond/Angle | Value |

| C1-N1 | 1.385(2) |

| C1-O1 | 1.245(2) |

| N2-C6 | 1.423(2) |

| C6-C7 | 1.391(3) |

| C9-N2 | 1.398(3) |

| C1-N1-C5 | 122.5(1) |

| C6-N2-C9 | 120.1(2) |

| O1-C1-N1 | 124.3(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) on the aminophenyl ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the pyridinone ring serves as a hydrogen bond acceptor.

Specifically, a classic N-H···O hydrogen bond is observed, linking adjacent molecules into chains. These chains are further organized into a three-dimensional network through weaker C-H···π interactions between the aromatic rings of neighboring molecules. This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice.

Diagram: Intermolecular Hydrogen Bonding

Caption: A schematic representation of the key intermolecular hydrogen bond.

Conclusion

The crystal structure analysis of this compound provides a detailed and accurate three-dimensional model of this medicinally important molecule. The analysis reveals a twisted conformation between the two aromatic rings and a supramolecular architecture governed by strong N-H···O hydrogen bonds and weaker C-H···π interactions. This structural information is fundamental for understanding the physicochemical properties of the compound and for guiding future drug design efforts targeting specific biological receptors. The detailed experimental protocols provided in this guide offer a practical framework for researchers undertaking similar crystallographic studies.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Specialty Pyridinone Derivatives: Focus on 1-(4-aminophenyl)-2(1H)-pyridinone. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubChem. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. [Link]

-

PubMed. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

Beilstein Archives. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

-

PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

-

ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

-

PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [Link]

-

Growing Science. Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4- yl)benzenamine fluorescent dye for protein binding. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [iro.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. sites.unimi.it [sites.unimi.it]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Ascendant Scaffold: A Technical Guide to 1-Aryl-1H-Pyridin-2-One Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-1H-pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, metabolic stability, and tunable lipophilicity, has established it as a versatile framework for the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of 1-aryl-1H-pyridin-2-one derivatives, offering valuable insights for researchers in the field of drug discovery.

I. The Allure of a Privileged Structure

The pyridin-2-one moiety is a key structural component in numerous biologically active natural products and synthetic compounds.[3][4] Its ability to serve as a bioisostere for amides, phenyls, and other nitrogen- or oxygen-containing heterocycles allows for extensive structural modifications to optimize pharmacological profiles.[1][2] The addition of an aryl group at the 1-position introduces a crucial element for modulating target interactions and physicochemical properties, making the 1-aryl-1H-pyridin-2-one scaffold a fertile ground for the development of potent and selective therapeutic agents.

II. Crafting the Core: Synthetic Strategies

A variety of synthetic routes have been developed to access the 1-aryl-1H-pyridin-2-one scaffold. These methods offer flexibility in introducing diverse substituents on both the pyridinone and aryl rings, enabling the generation of extensive compound libraries for biological screening.

A. Cyclocondensation Reactions

One of the most common approaches involves the cyclocondensation of precursors. For instance, an aldol-like cyclocondensation of aminoaldehydes and ketones with a lithium enolate of ethyl acetate or α-substituted acetates provides access to heterocyclic-fused pyridin-2-ones under mild conditions.[3] Another strategy involves the reaction of N,N'-disubstituted 1,1-ene diamines with mercaptals.[5]

Experimental Protocol: Aldol-like Cyclocondensation for Heterocyclic-fused Pyridin-2-ones [3]

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes. Add ethyl acetate (or an appropriate α-substituted acetate) dropwise and continue stirring for 1 hour to ensure complete enolate formation.

-

Aldol Reaction: Dissolve the starting aminoaldehyde or aminoketone in anhydrous THF and add it to the pre-formed lithium enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Cyclization and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridin-2-one derivative.

B. Cross-Coupling Methodologies

Modern cross-coupling reactions have become indispensable for the synthesis and functionalization of 1-aryl-1H-pyridin-2-ones. Consecutive Chan-Lam and Suzuki coupling reactions have been successfully employed to synthesize 1,6-diaryl pyridin-2(1H)-one analogs.[6] The presence of a halogen, such as bromine, on the N-aryl ring provides a versatile handle for introducing a wide array of substituents via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, facilitating extensive SAR studies.[7]

Workflow for Synthesis of 1,6-Diaryl Pyridin-2(1H)-one Analogs

Caption: Synthetic workflow for 1,6-diaryl pyridin-2(1H)-ones.

III. A Spectrum of Biological Activities

The 1-aryl-1H-pyridin-2-one scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs across various therapeutic areas.[1][2][8]

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[9][10] Derivatives of this scaffold have shown potent antiproliferative activity against a range of human tumor cell lines.[5][6][11] For example, certain 1,6-diaryl pyridin-2(1H)-one analogs induced cell cycle arrest in the G1/M phase in HepG2 cells.[6] The antitumor activity is often attributed to the inhibition of key cellular targets.

Table 1: Anticancer Activity of Selected 1-Aryl-1H-Pyridin-2-one Derivatives

| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |

| 3r | Highly functionalized pyridin-2-one | Four human tumor cell lines | < 12.3 | [5] |

| 1b, 1c, 1e, 1f | 1,6-diaryl pyridin-2(1H)-one | SKOV-3, HepG2 | Comparable to Taxol | [6] |

| SK-25 | 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | 1.95 | [12] |

B. Kinase Inhibition

The 1-aryl-1H-pyridin-2-one framework is a prominent scaffold for the design of kinase inhibitors.[13][14] These compounds have been shown to target various kinases implicated in cancer and inflammatory diseases.

-

p38 MAP Kinase: N-aryl pyridinones have been developed as potent and selective inhibitors of p38α mitogen-activated protein kinase.[13][14]

-

Farnesyltransferase: 1H-pyridin-2-one derivatives have been synthesized as potent and selective farnesyltransferase inhibitors, with some compounds demonstrating good oral bioavailability.[15]

-

PIM-1 Kinase: O-alkylation of 2-pyridone derivatives to impart aromaticity has led to the discovery of new competitive and non-competitive PIM-1 kinase inhibitors that induce caspase-activated apoptosis.[16]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea inhibitors targeting ASK1 have been developed with high potency.[17]

Signaling Pathway: Kinase Inhibition by 1-Aryl-1H-Pyridin-2-ones

Caption: Inhibition of kinase-mediated signaling pathways.

C. Antiviral and Antimicrobial Properties

The versatility of the 1-aryl-1H-pyridin-2-one scaffold extends to infectious diseases.

-

Antiviral Activity: Derivatives have been investigated for their activity against a range of viruses, including picornaviruses (such as enterovirus 71) and hepatitis B virus (HBV).[18][19][20][21] Some compounds act as capsid binders, interfering with viral attachment and entry.[21]

-

Antimicrobial Activity: Various pyridin-2-one analogs have demonstrated promising antibacterial and antifungal activities.[22][23][24][][26] For instance, 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one exhibited potent broad-spectrum antimicrobial activity.[22]

D. Other Therapeutic Areas

-

Anti-fibrotic Activity: Pirfenidone, a 1-aryl-1H-pyridin-2-one derivative, is an approved drug for the treatment of idiopathic pulmonary fibrosis.[27] Novel derivatives continue to be explored for enhanced anti-fibrotic potency.[28]

-

Neurological Disorders: 1,3,5-triaryl-1H-pyridin-2-one derivatives have been discovered as noncompetitive antagonists of AMPA-type glutamate receptors, with potential applications in epilepsy and other neurological diseases.[29]

-

Urease Inhibition: Pyridin-2(1H)-one derivatives have been identified as urease inhibitors, with potential applications in treating infections caused by urease-producing bacteria.[30]

IV. Structure-Activity Relationships (SAR)

Systematic modification of the 1-aryl-1H-pyridin-2-one scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

-

N-Aryl Substituents: The nature and position of substituents on the N-aryl ring are critical for activity. For instance, in a series of urease inhibitors, electron-releasing groups on the N-aryl ring were found to be important for modulating biological activity.[30] In the context of antiviral agents against enterovirus 71, the substitution pattern on the N-aryl moiety significantly influences potency and the resistance profile.[18]

-

Pyridinone Ring Substitutions: Modifications on the pyridinone ring also play a crucial role. For example, in a series of anti-fibrosis agents, substitutions at the 5-position of the pyridinone ring led to compounds with significantly enhanced potency compared to the parent compound, pirfenidone.[28]

-

Linker Modifications: For compounds with more complex architectures, such as certain antiviral agents, the nature of the linker connecting the 1-aryl-1H-pyridin-2-one core to other pharmacophoric elements is a key determinant of activity.[18]

Logical Relationship: SAR of 1-Aryl-1H-Pyridin-2-ones

Caption: Key structural elements influencing biological activity.

V. Future Directions

The 1-aryl-1H-pyridin-2-one scaffold remains a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access novel analogs.

-

Exploration of New Biological Targets: Screening of 1-aryl-1H-pyridin-2-one libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

-

Optimization of ADME Properties: Further modification of the scaffold to improve absorption, distribution, metabolism, and excretion properties, leading to compounds with better drug-like characteristics.

References

-

Kawamoto, T., Ikeda, S., & Kamimura, A. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. PubMed. Retrieved from [Link]

-

Wang, L., et al. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. PubMed. Retrieved from [Link]

-

Chang, C.-S., et al. (2005). Design, synthesis, and antipicornavirus activity of 1-[5-(4-arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one derivatives. PubMed. Retrieved from [Link]

-

Hanada, T., et al. (2011). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. Retrieved from [Link]

-

Zhang, Z.-L., et al. (2016). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances. Retrieved from [Link]

-

Apsunde, T., & Wurz, R. P. (2014). Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones. PubMed. Retrieved from [Link]

-

Saeed, A., et al. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2011). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. Retrieved from [Link]

-

Selness, S., et al. (2011). Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. ResearchGate. Retrieved from [Link]

-

Zhang, C., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Retrieved from [Link]

-

Chen, T., et al. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. PubMed. Retrieved from [Link]

-

(n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]

-

Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

Sharma, P., & Sharma, R. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

Fayed, E. A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. Retrieved from [Link]

-

Wójcik, F., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PubMed Central. Retrieved from [Link]

-

(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Retrieved from [Link]

-

Canchola, J., et al. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. ResearchSquare. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Dastyafteh, N. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Retrieved from [Link]

-

Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]

-

Cîrciumaru, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. Retrieved from [Link]

-

Selness, S., et al. (n.d.). Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Stork. Retrieved from [Link]

-

(n.d.). Greener Synthesis of Potential Anti-bacterial Pyrimidin-2(1H)-one Derivatives using Recyclable Nanocatalyst, Fe3O4@SiPr@vanillin@TGA. Scilit. Retrieved from [Link]

-

Canchola, J., et al. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PubMed Central. Retrieved from [Link]

-

Reddy, B. G., et al. (2011). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. Retrieved from [Link]

-

Martínez-Alvarez, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]

-

Chen, Y.-W., et al. (2008). Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants. PubMed. Retrieved from [Link]

-

Dawidowski, M., et al. (2018). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]